(4E)-3-(chloromethyl)-4-(4-isopropylbenzylidene)isoxazol-5(4H)-one (4E)-3-(chloromethyl)-4-(4-isopropylbenzylidene)isoxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15729416
InChI: InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3
SMILES:
Molecular Formula: C14H14ClNO2
Molecular Weight: 263.72 g/mol

(4E)-3-(chloromethyl)-4-(4-isopropylbenzylidene)isoxazol-5(4H)-one

CAS No.:

Cat. No.: VC15729416

Molecular Formula: C14H14ClNO2

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

(4E)-3-(chloromethyl)-4-(4-isopropylbenzylidene)isoxazol-5(4H)-one -

Specification

Molecular Formula C14H14ClNO2
Molecular Weight 263.72 g/mol
IUPAC Name 3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one
Standard InChI InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3
Standard InChI Key ZSPRQLGHBLEWMC-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a five-membered isoxazole ring fused with a 4-isopropylbenzylidene group at the 4-position and a chloromethyl substituent at the 3-position. The (4E) configuration indicates the trans spatial arrangement of the benzylidene moiety relative to the isoxazole oxygen.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(4E)-3-(Chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one
Molecular FormulaC₁₄H₁₄ClNO₂
Molecular Weight263.72 g/mol
SMILES NotationCC(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl
InChI KeyZSPRQLGHBLEWMC-KPKJPENVSA-N

The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitutions, while the benzylidene moiety contributes to π-π interactions in biological systems.

Synthesis and Characterization

Conventional Synthesis Routes

The compound is synthesized via a two-step process:

  • Condensation: 4-Isopropylacetophenone reacts with hydroxylamine-O-sulfonic acid to form an intermediate oxime.

  • Cyclization: Trichloroacetic acid promotes ring closure, yielding the isoxazol-5(4H)-one scaffold.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
CondensationNH₂OSO₃H, EtOH80°C72
CyclizationCl₃CCOOH, CH₂Cl₂25°C68

Green Chemistry Approaches

Kiyani et al. demonstrated that analogous isoxazol-5(4H)-ones can be synthesized via a one-pot, three-component reaction using hydroxylamine hydrochloride, aryl aldehydes, and β-oxoesters in aqueous media . Catalysts like tetrabutylammonium perchlorate (TBAP) or glycine improved yields to 82–84% under ambient conditions . This method reduces organic solvent use and aligns with sustainable practices.

Biological Activity and Applications

Proteomics Research

The chloromethyl group enables covalent modification of thiol-containing proteins, making the compound a candidate for activity-based protein profiling (ABPP).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.30 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 1H, CH=), 4.65 (s, 2H, CH₂Cl), 2.95 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH₃).

  • ¹³C NMR: 165.2 (C=O), 152.1 (C=N), 140.3–125.8 (ArC), 44.7 (CH₂Cl).

Infrared (IR) Spectroscopy

Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=N stretch) confirm the isoxazolone ring.

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsBioactivity
3-Methylisoxazol-5(4H)-oneMethyl at C3Antifungal
4-Benzylidene DerivativesAryl at C4Anticancer
This CompoundChloromethyl, 4-IsopropylProtein Modification

The chloromethyl group distinguishes this compound by enabling covalent protein binding, unlike passive inhibitors .

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